

(1-Benzyl-4-fluoropiperidin-3-YL)methanol molecular structure

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Compound of Interest

Compound Name: (1-Benzyl-4-fluoropiperidin-3-YL)methanol

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An In-Depth Technical Guide to **(1-Benzyl-4-fluoropiperidin-3-YL)methanol**: Synthesis, Structure, and Potential Applications

Disclaimer: **(1-Benzyl-4-fluoropiperidin-3-YL)methanol** (CAS 1356338-80-1) is a commercially available compound primarily for research purposes.^{[1][2][3][4]} As of this writing, detailed peer-reviewed literature on its specific synthesis, characterization, and biological activity is not readily available. Therefore, this guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview based on established principles of organic chemistry and medicinal chemistry, drawing from authoritative sources on analogous fluorinated piperidine derivatives. The synthetic protocols and spectroscopic data presented are proposed and predictive, respectively, designed to serve as a robust starting point for researchers.

Introduction: The Strategic Value of Fluorinated Piperidines

In the landscape of modern drug discovery, the piperidine ring is a ubiquitous scaffold, present in a significant percentage of FDA-approved small-molecule drugs. Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The introduction of fluorine into such scaffolds has become a powerful strategy to modulate key pharmacological properties.^{[5][6]} Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and membrane permeability.^[6] The

combination of these two motifs in molecules like **(1-Benzyl-4-fluoropiperidin-3-YL)methanol** creates a compound of significant interest for exploring new chemical space in drug development.

This guide provides a technical deep-dive into the molecular structure, a plausible stereoselective synthesis, methods for characterization, and the potential applications of **(1-Benzyl-4-fluoropiperidin-3-YL)methanol**, aimed at professionals in pharmaceutical and chemical research.

Part 1: Molecular Structure and Stereochemical Considerations

The structure of **(1-Benzyl-4-fluoropiperidin-3-YL)methanol** features a piperidine ring substituted at four positions. The benzyl group at the nitrogen (N1) is a common feature in CNS-active compounds, often influencing receptor affinity and pharmacokinetic profiles. The core of its chemical interest lies in the 3-methanol and 4-fluoro substitutions, which create two adjacent stereocenters (C3 and C4).

Diastereomers: cis and trans Isomers

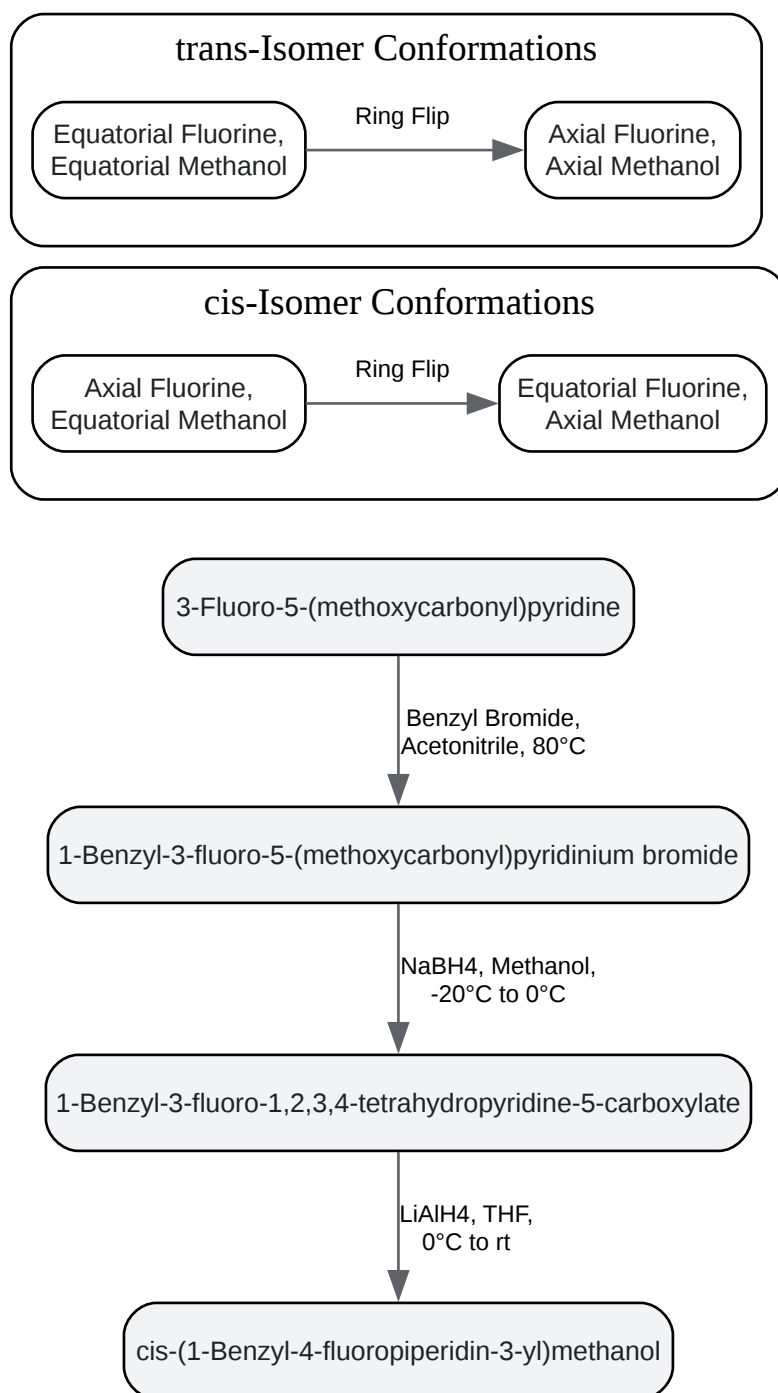
The relative orientation of the fluorine atom and the hydroxymethyl group gives rise to two diastereomers:

- **cis-(1-Benzyl-4-fluoropiperidin-3-YL)methanol**: The fluorine and hydroxymethyl groups are on the same side of the piperidine ring.
- **trans-(1-Benzyl-4-fluoropiperidin-3-YL)methanol**: The fluorine and hydroxymethyl groups are on opposite sides of the ring.

Each of these diastereomers exists as a pair of enantiomers ((3R,4S)-cis, (3S,4R)-cis, (3R,4R)-trans, and (3S,4S)-trans). The stereochemistry is critical as it dictates the three-dimensional shape of the molecule and, consequently, its interaction with chiral biological targets like enzymes and receptors.

Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. For the cis and trans isomers, the conformational equilibrium will be influenced by the steric bulk of the substituents and electronic effects, such as hyperconjugation involving the C-F bond.[5] Understanding the preferred conformation is crucial for predicting biological activity.



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